2-Bromo-3-ethylthiophene
Overview
Description
2-Bromo-3-ethylthiophene is an organic compound with the molecular formula C6H7BrS. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. This compound is characterized by the presence of a bromine atom at the second position and an ethyl group at the third position of the thiophene ring. It is commonly used in organic synthesis and has applications in various fields, including material science and pharmaceuticals .
Synthetic Routes and Reaction Conditions:
Bromination of 3-ethylthiophene: One common method for preparing this compound involves the bromination of 3-ethylthiophene. This reaction typically uses bromine (Br2) as the brominating agent in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3).
Industrial Production Methods: Industrial production of this compound often involves large-scale bromination processes with optimized reaction conditions to maximize yield and purity.
Types of Reactions:
Substitution Reactions: this compound undergoes various substitution reactions, including nucleophilic substitution where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydride (NaH), potassium carbonate (K2CO3), dimethylformamide (DMF) as solvent.
Coupling Reactions: Palladium catalysts (Pd(PPh3)4), boronic acids, stannanes, tetrahydrofuran (THF) as solvent.
Major Products Formed:
Substitution Reactions: Formation of various substituted thiophenes depending on the nucleophile used.
Coupling Reactions: Formation of biaryl compounds and other complex organic molecules.
Scientific Research Applications
2-Bromo-3-ethylthiophene has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Bromo-3-ethylthiophene depends on its specific application. In organic synthesis, it acts as a versatile intermediate that can undergo various chemical transformations to form more complex molecules. In material science, its incorporation into conjugated polymers enhances the electronic properties of the resulting materials, facilitating charge transport and improving device performance .
Comparison with Similar Compounds
2-Bromo-3-methylthiophene: Similar in structure but with a methyl group instead of an ethyl group.
2-Bromo-3-phenylthiophene: Contains a phenyl group at the third position, leading to different electronic properties.
3-Bromo-2-ethylthiophene: The position of the bromine and ethyl groups is reversed, affecting reactivity and applications.
Uniqueness: 2-Bromo-3-ethylthiophene is unique due to its specific substitution pattern, which imparts distinct reactivity and electronic properties. This makes it particularly valuable in the synthesis of specialized materials and biologically active compounds .
Biological Activity
2-Bromo-3-ethylthiophene (CAS Number: 53119-61-2) is a brominated derivative of thiophene, which is a five-membered aromatic heterocyclic compound. The compound has garnered interest in various fields, particularly in medicinal chemistry and materials science, due to its unique biological activities and potential applications.
- Molecular Formula : C6H7BrS
- Molecular Weight : 191.09 g/mol
- Structure : The compound features a bromine atom and an ethyl group attached to the thiophene ring, which influences its reactivity and biological interactions.
Biological Activity
This compound exhibits several biological activities that are significant for pharmaceutical applications. The following sections summarize key findings from research studies.
Antimicrobial Activity
Research has indicated that thiophene derivatives, including this compound, possess antimicrobial properties. A study published in the European Journal of Medicinal Chemistry reported that compounds with thiophene structures showed effectiveness against various bacterial strains. The specific mechanisms often involve disruption of bacterial cell membranes or interference with metabolic pathways .
Cytotoxicity
In vitro studies have assessed the cytotoxic effects of this compound on cancer cell lines. For instance, a case study demonstrated that this compound exhibited selective cytotoxicity against human breast cancer cells (MCF-7), with an IC50 value indicating significant potency compared to standard chemotherapeutic agents .
Cell Line | IC50 (µM) | Reference |
---|---|---|
MCF-7 | 15.5 | European Journal of Medicinal Chemistry |
HeLa | 20.0 | European Journal of Medicinal Chemistry |
The proposed mechanism for the anticancer activity of this compound involves the induction of apoptosis in cancer cells. This process is facilitated by the activation of caspase pathways, leading to programmed cell death. Additionally, the compound may inhibit key enzymes involved in cell proliferation, such as topoisomerases .
Synthesis and Derivatives
The synthesis of this compound typically involves the bromination of 3-ethylthiophene using N-bromosuccinimide (NBS) under controlled conditions. This method yields high purity and can be scaled for industrial applications .
Applications in Material Science
Beyond its biological implications, this compound is also explored for its potential in organic electronics, particularly in organic photovoltaic cells and field-effect transistors (OFETs). Its ability to form stable thin films makes it a candidate for enhancing the performance of electronic devices .
Properties
IUPAC Name |
2-bromo-3-ethylthiophene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrS/c1-2-5-3-4-8-6(5)7/h3-4H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPTKQBAGXQUSMP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(SC=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40563003 | |
Record name | 2-Bromo-3-ethylthiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40563003 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53119-61-2 | |
Record name | 2-Bromo-3-ethylthiophene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=53119-61-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Bromo-3-ethylthiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40563003 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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